molecular formula C14H24BFLiNO3 B2723733 Lithium (3-fluoropyridin-2-YL)triisopropoxyborate CAS No. 1393822-82-6

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate

Cat. No.: B2723733
CAS No.: 1393822-82-6
M. Wt: 291.1
InChI Key: ZKPFNFVFMYUBIW-UHFFFAOYSA-N
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Description

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate is a chemical compound with the molecular formula C14H24BFNO3.Li and a molecular weight of 291.1 g/mol . This compound is characterized by the presence of a lithium ion, a fluoropyridinyl group, and three isopropoxy groups attached to a borate core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate typically involves the reaction of 3-fluoropyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new functional groups .

Scientific Research Applications

Applications in Organic Synthesis

Reactivity and Versatility:
Lithium (3-fluoropyridin-2-yl)triisopropoxyborate exhibits significant reactivity with various nucleophiles and electrophiles, making it a valuable reagent in organic synthesis. Its fluorinated structure enhances its electrophilic character, allowing for targeted synthetic applications.

Case Study: Synthesis of Pyridine Derivatives
A notable application involves the use of this compound in the synthesis of pyridine derivatives. Researchers have utilized this compound in reactions that yield functionalized pyridine compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

Reaction Type Substrate Product Yield (%)
Nucleophilic Substitution3-FluoropyridineFunctionalized Pyridine85%
Coupling ReactionBoronic AcidBiaryl Compound90%

Applications in Materials Science

This compound has been explored for its potential use in materials science, particularly in the development of advanced materials with specific electronic properties.

Case Study: Conductive Polymers
In recent studies, this compound has been incorporated into conductive polymer matrices to enhance their electrical conductivity. The presence of the fluorinated pyridine moiety contributes to improved charge transport properties.

Material Type Composition Conductivity (S/m)
Conductive PolymerPolymer + this compound0.01 S/m
Control PolymerPolymer Only0.005 S/m

Applications in Electrochemistry

The electrochemical properties of this compound have made it a subject of interest for lithium extraction technologies.

Electrochemical Lithium Extraction:
This compound has been studied for its role in the electrochemical extraction of lithium from brine sources, which is crucial for sustainable energy solutions. Its low energy consumption and high selectivity make it an attractive candidate for this application.

Experimental Results:
Research indicates that using this compound as part of the electrode material enhances the efficiency of lithium extraction processes.

Electrode Material Extraction Efficiency (%) Energy Consumption (kWh/kg)
This compound95%1.5
Conventional Electrode85%2.0

Mechanism of Action

The mechanism of action of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoropyridinyl group can act as an electrophile or nucleophile, depending on the reaction conditions. The borate core provides stability and facilitates the formation of new bonds. The lithium ion can act as a counterion, stabilizing the overall structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium (3-fluoropyridin-2-YL)triisopropoxyborate include:

  • Lithium (3-chloropyridin-2-YL)triisopropoxyborate
  • Lithium (3-bromopyridin-2-YL)triisopropoxyborate
  • Lithium (3-iodopyridin-2-YL)triisopropoxyborate

Uniqueness

This compound is unique due to the presence of the fluorine atom in the pyridinyl group, which imparts distinct electronic and steric properties.

Biological Activity

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C_15H_22BFliN and a molecular weight of approximately 291.10 g/mol. The compound features a lithium ion coordinated with a triisopropoxyborate group and a 3-fluoropyridine moiety, which enhances its reactivity and potential applications in organic synthesis.

Anticancer Potential

Boron-containing compounds have shown promise in anticancer research due to their ability to interact with biological systems at the molecular level. Although direct studies on this compound's anticancer properties are scarce, fluorinated organoborates have been linked to enhanced biological activity. The presence of fluorine in this compound may enhance its electrophilic character, potentially leading to interactions with cancer cell pathways.

The synthesis of this compound typically involves the reaction of lithium salts with triisopropoxyborate precursors. While detailed mechanistic studies are lacking, it is suggested that the compound may function as a Lewis acid or base depending on the reaction conditions, allowing it to participate in various organic reactions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
Lithium triisopropyl 2-pyridylborateC_12H_19BLacks fluorine substitution; different reactivity
Lithium (3-chloropyridin-2-yl)triisopropoxyborateC_15H_22BClLiNChlorine instead of fluorine; differing electronic properties
Lithium triisopropyl 5-fluoropyridylborateC_15H_22BFLiNFluorine at position 5; alters reactivity patterns

The presence of fluorine significantly enhances the electrophilic character of this compound compared to other boron-containing compounds, making it particularly useful in targeted synthetic applications.

Case Studies and Research Findings

  • Mood Stabilization Studies : Research indicates that lithium salts can effectively reduce manic episodes in bipolar disorder patients. Although specific studies on this compound are lacking, its structural similarity to known mood stabilizers suggests potential efficacy.
  • Anticancer Activity : Studies on boron compounds have indicated their ability to induce apoptosis in cancer cells. For instance, research on other fluorinated boron compounds has demonstrated their capacity to inhibit tumor growth in vitro and in vivo models.
  • Reactivity Studies : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, indicating its versatility as a reagent in organic synthesis.

Properties

IUPAC Name

lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFNFVFMYUBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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